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Compound of Interest

Compound Name: (S)-Isochroman-4-ol

Cat. No.: B15072195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence,

biosynthesis, and biological activities of isochromanols, a class of polyketide-derived natural

products. The information is tailored for researchers, scientists, and professionals in the field of

drug development, with a focus on quantitative data, detailed experimental protocols, and

visual representations of key pathways and workflows.

Discovery and Historical Context
The story of isochromanols is intrinsically linked to their oxidized counterparts, the

isocoumarins. The first member of this broader family to be identified was mellein (originally

named ochracin), a 3,4-dihydroisocoumarin isolated from the fungus Aspergillus melleus in

1933. This discovery paved the way for the subsequent identification of a diverse array of

related structures, including the hydroxylated derivatives now known as isochromanols.

A significant milestone in the specific discovery of isochromanols was the isolation of (-)-

(3R,4S)-4-hydroxymellein from the fungus Septoria nodorum Berk. This novel compound was

identified alongside its previously reported isomer, (3R,4R)-4-hydroxymellein, from the fungal

culture extracts. These findings highlighted that many isocoumarins produced by Septoria

nodorum are derived from the parent compound, (-)-mellein.
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Isochromanols are predominantly found as secondary metabolites in fungi, but have also been

isolated from plants, insects, and bacteria. They play various roles in the life cycles of their

producing organisms and are involved in numerous biochemical and ecological interactions.

Fungal Sources: Fungi, particularly endophytic and marine-derived species, are a rich source

of isochromanols. Genera such as Aspergillus, Penicillium, Septoria, and Xylaria are known

producers. For instance, (3R,4S)-4-hydroxymellein has been reported in Aspergillus ochraceus,

Aspergillus melleus, and Xylaria feejeensis[1]. The fungus Parastagonospora nodorum, a

wheat pathogen, produces (R)-mellein and (R)-O-methylmellein.

Plant Sources: While less common than in fungi, isochromanols have been isolated from

certain plant species.

Bacterial and Insect Sources: The occurrence of isochromanols extends to bacteria and

insects, indicating their widespread distribution in nature and diverse ecological functions.

Biosynthesis of Isochromanols
Isochromanols are polyketides, synthesized by large, multifunctional enzymes called polyketide

synthases (PKSs). The biosynthesis of the core isochromanol structure, exemplified by mellein,

involves the iterative condensation of acetyl-CoA and malonyl-CoA units.

The biosynthesis of (R)-mellein in the wheat pathogen Parastagonospora nodorum is catalyzed

by a partially reducing polyketide synthase (PR-PKS) encoded by the SN477 gene. This

enzyme is solely responsible for the formation of (R)-mellein. The process involves a series of

condensation and reduction steps, followed by cyclization and aromatization to yield the final

product. The related compound, (R)-O-methylmellein, is likely derived from (R)-mellein through

a subsequent methylation step catalyzed by an O-methyltransferase.

The formation of 6-hydroxymellein, a key intermediate in the biosynthesis of various fungal

natural products, involves a collaborative effort between a non-reducing PKS (nrPKS), TerA,

and a PKS-like protein with a functional ketoreductase domain, TerB. This demonstrates a

unique trans-interaction between PKS components.

The hydroxylation of the mellein backbone to produce isochromanols like 4-hydroxymellein is

an oxidative process. For example, the biosynthesis of (+)-(3S,4S)-4-hydroxymellein proceeds

through the oxidation of (+)-mellein.
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Caption: Biosynthetic pathway of mellein and its hydroxylated and methylated derivatives.
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Quantitative Data
Spectroscopic Data
The structural elucidation of isochromanols relies heavily on spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below are representative NMR data for key isochromanols.

Table 1: 1H and 13C NMR Data for (+)-Mellein (in CDCl3)[2]

Position 13C (δ, ppm) 1H (δ, ppm, J in Hz)

3 76.2 4.73 (sextet, J = 7.2)

4 34.7 2.93 (d, J = 7.2)

4a 139.8

5 118.0 6.85 (d, J = 7.8)

6 136.2 7.45 (t, J = 7.8)

7 116.4 6.78 (d, J = 7.8)

8 162.4

8a 108.2

1' (C=O) 170.5

3-CH3 20.9 1.53 (d, J = 7.2)

Table 2: Physical and Spectroscopic Data for Selected Isochromanols
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

1H NMR
Highlights
(δ, ppm)

13C NMR
Highlights
(δ, ppm)

Mass Spec
Data (m/z)

(R)-(-)-

Mellein
C10H10O3 178.19

1.53 (d, 3H),

2.93 (d, 2H),

4.73 (sextet,

1H), 6.78 (d,

1H), 6.85 (d,

1H), 7.45 (t,

1H)

20.9, 34.7,

76.2, 108.2,

116.4, 118.0,

136.2, 139.8,

162.4, 170.5

178.0651

[M+]

(3S,4S)-4-

Hydroxymelle

in

C10H10O4 194.18 - -

195.064

[M+H]+,

177.054,

149.059

Biological Activity Data
Isochromanols exhibit a range of biological activities, including antifungal, cytotoxic, and

phytotoxic effects. The following tables summarize some of the reported quantitative bioactivity

data.

Table 3: Antifungal Activity of Selected Isochromanols (MIC in µg/mL)

Compound
Aspergillus
fumigatus

Candida
albicans

Cryptococcus
neoformans

Reference

Isochromanol A 16 32 >64
Fictional

Example

Isochromanol B 8 16 32
Fictional

Example

Amphotericin B

(Control)
0.5-2 0.25-1 0.125-0.5 [3]

Itraconazole

(Control)
0.25-1 0.03-0.25 0.06-0.5 [3]
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Table 4: Cytotoxicity of Selected Isochromanols (IC50 in µM)

Compound
HCT-116
(Colon)

HepG2 (Liver) MCF-7 (Breast) Reference

Isochromanol X 12.5 25.3 18.7
Fictional

Example

Isochromanol Y 5.8 10.1 7.4
Fictional

Example

Doxorubicin

(Control)
0.1-1 0.2-1.5 0.05-0.5 [4]

Table 5: Phytotoxicity of Mellein

Compound Activity Concentration
Target
Organism

Reference

(R)-Mellein

Seed

Germination

Inhibition

200 µg/mL

Triticum

aestivum

(Wheat)

(R)-Mellein

Seed

Germination

Inhibition

200 µg/mL

Medicago

truncatula (Barrel

Medic)

Experimental Protocols
Isolation and Purification of Isochromanols from Fungal
Cultures
This protocol outlines a general procedure for the extraction, isolation, and purification of

isochromanols from fungal cultures.
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Caption: A generalized experimental workflow for the isolation and characterization of

isochromanols.

Methodology:

Fungal Cultivation: Inoculate the desired fungal strain into a suitable liquid medium (e.g.,

Potato Dextrose Broth) or solid medium (e.g., rice) and incubate under appropriate

conditions (temperature, shaking, and duration) to allow for the production of secondary

metabolites.

Extraction: After the incubation period, separate the mycelium from the culture broth by

filtration. Extract the culture broth and/or the mycelial mass with an organic solvent such as

ethyl acetate. Combine the organic extracts and concentrate them under reduced pressure

using a rotary evaporator to obtain the crude extract.

Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the

column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed

by ethyl acetate-methanol) to separate the components into several fractions.

Bioassay-Guided Fractionation: Screen the collected fractions for the desired biological

activity (e.g., antifungal, cytotoxic). Select the most active fractions for further purification.

Purification: Purify the active fractions using preparative High-Performance Liquid

Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile

phase (e.g., methanol-water or acetonitrile-water gradient).

Structure Elucidation: Determine the structure of the purified isochromanols using a

combination of spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC,

HMBC) and high-resolution mass spectrometry (HR-MS).

Antifungal Susceptibility Testing (Broth Microdilution
Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for

determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal

pathogens.[5][6]
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Methodology:

Inoculum Preparation: Prepare a standardized inoculum of the fungal test strain (e.g.,

Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

Serial Dilution: Perform a two-fold serial dilution of the test isochromanol in a 96-well

microtiter plate. The final concentration range should be sufficient to determine the MIC.

Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive

(no compound) and negative (no inoculum) controls.

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified

period (e.g., 24-48 hours).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

causes a significant inhibition of fungal growth compared to the positive control. This can be

determined visually or by measuring the optical density at a specific wavelength.

Conclusion
Isochromanols represent a structurally diverse class of natural products with a wide range of

biological activities. Their discovery, primarily from fungal sources, continues to provide new

leads for the development of novel therapeutic agents and agrochemicals. The methodologies

for their isolation, characterization, and bioactivity assessment are well-established, and a

deeper understanding of their biosynthetic pathways opens up possibilities for synthetic biology

approaches to generate novel analogues with improved properties. This guide provides a

foundational resource for researchers and professionals engaged in the exploration and

application of these fascinating molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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